2,6-Dibromo-4-(difluoromethoxy)phenol
Description
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Properties
IUPAC Name |
2,6-dibromo-4-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O2/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMSQSFOUKFMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dibromo-4-(difluoromethoxy)phenol is a halogenated phenolic compound that has garnered attention due to its potential biological activities. The presence of bromine and difluoromethoxy groups enhances its chemical reactivity and interaction with biological targets. This article explores the compound's biological activity, including its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFO. The structural components contribute to its unique reactivity and affinity for biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFO |
| Molecular Weight | 309.95 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can effectively inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
- Mechanism of Action : The presence of bromine atoms enhances the compound's ability to penetrate bacterial cell membranes, while the difluoromethoxy group may facilitate interactions with specific cellular targets, disrupting vital processes.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial in inflammatory pathways and other physiological processes.
- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit COX-2 activity with an IC value indicating moderate potency. This suggests its potential application in anti-inflammatory therapies.
| Enzyme | IC Value |
|---|---|
| COX-1 | Not specified |
| COX-2 | Moderate |
| LOX-5 | Moderate |
Cytotoxicity
Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound can induce apoptosis in certain cancer cells without significantly affecting normal cells.
- Case Study : In a study involving human leukemic cell lines, the compound exhibited IC values ranging from 1.61 to 2.95 μM after 72 hours of treatment, highlighting its potential as an antineoplastic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate | CHBrFO | Exhibits antimicrobial properties; used in enzyme inhibition studies |
| 2,5-Dibromo-3-(difluoromethoxy)phenol | CHBrFO | Similar structure; shows potential as an antifungal agent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
